1-(But-2-en-1-yl)-1H-indol-5-amine
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]indol-5-amine |
InChI |
InChI=1S/C12H14N2/c1-2-3-7-14-8-6-10-9-11(13)4-5-12(10)14/h2-6,8-9H,7,13H2,1H3/b3-2+ |
InChI Key |
NZOCVTJLEGKMGX-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CC2=C1C=CC(=C2)N |
Canonical SMILES |
CC=CCN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole at the Nitrogen Position
Methodology:
A common approach involves the N-alkylation of indole derivatives using suitable halogenated alkenes or related compounds.
Indole + But-2-en-1-yl halide → 1-(But-2-en-1-yl)-1H-indole
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 50–80°C
- Reaction Time: 12–24 hours
- The halogenated but-2-en-1-yl precursor (e.g., but-2-en-1-yl bromide) is prepared via halogenation of the corresponding alcohol or alkene.
- The reaction proceeds via nucleophilic substitution at the nitrogen atom of indole.
Reference:
While direct literature on this exact compound is limited, similar alkylation reactions are well-documented in indole chemistry, emphasizing the importance of controlling reaction conditions to prevent polyalkylation.
Functionalization at the 5-Position of Indole
Methodology:
Introduction of the amino group at the 5-position can be achieved through directed electrophilic substitution or via a multi-step sequence involving nitration, reduction, and subsequent amination.
Indole → 5-Nitroindole → 5-Aminoindole
- Nitration: Nitric acid or nitrating mixture
- Reduction: Catalytic hydrogenation (e.g., Pd/C)
- Amination: Ammonia or amines under suitable conditions
- Using electrophilic amination reagents such as O-aminobenzotriazole derivatives.
Reference:
This approach aligns with established protocols for functionalizing indole at the 5-position, as discussed in synthetic indole chemistry literature.
Combined Approach: One-Pot Synthesis
Recent advances have enabled one-pot syntheses combining N-alkylation and 5-amination, reducing step count and improving yields.
- Starting from indole, perform N-alkylation with but-2-en-1-yl halide in the presence of a base.
- Subsequently, introduce the amino group at the 5-position via electrophilic substitution or direct amination under catalytic conditions.
- Solvent: Acetonitrile or DMF
- Catalyst: Copper or palladium catalysts for direct amination
- Temperature: 80–120°C
Supporting Data:
Such multi-step, one-pot methods have been reported for similar indole derivatives, emphasizing efficiency and environmental friendliness.
Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation at N-1 | Indole | But-2-en-1-yl halide | Base, solvent, 50–80°C | Simple, high yield | Possible polyalkylation |
| 5-Position Amination | Indole | Nitrating agents, ammonia | Acidic nitration, catalytic reduction | Selective functionalization | Multi-step, time-consuming |
| One-Pot N-Alkylation & Amination | Indole | But-2-en-1-yl halide, amination catalysts | 80–120°C | Efficient, fewer steps | Requires optimized conditions |
Recent Innovations and Research Findings
Catalytic Cross-Coupling Reactions
Recent studies have demonstrated the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to install amino groups at specific positions of indoles, which can be adapted for the synthesis of 1-(But-2-en-1-yl)-1H-indol-5-amine.
Indole derivative + Amine + Pd catalyst → Aminated indole
- Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
- Ligand: BINAP or Xantphos
- Base: Cesium carbonate
- Solvent: Toluene or dioxane
- Temperature: 80–110°C
Research Evidence:
The methodology aligns with the findings in recent patents and publications on indole functionalization, emphasizing regioselectivity and functional group tolerance.
Green Chemistry Approaches
Utilization of water as a solvent and microwave-assisted synthesis has been explored to improve efficiency and sustainability, as evidenced by recent publications on indole derivatives.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
1-(But-2-en-1-yl)-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Indole Nitrogen
1-Methyl-1H-indol-5-amine (CAS 102308-97-4) :
- Molecular Formula : C₉H₁₀N₂; MW : 146.19 g/mol.
- The methyl group at N1 simplifies synthesis but reduces lipophilicity compared to the butenyl chain. This impacts pharmacokinetics, as the methyl derivative may exhibit faster metabolic clearance.
- Applications : Used as a building block for acetylcholinesterase inhibitors and other CNS-targeted molecules .
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine: Structure: Partially saturated indoline core with a methylamine group at C3. Spectral data (¹H NMR: δ 2.45 ppm for NH₂; IR: 3359 cm⁻¹ for NH stretch) highlight amine functionality .
1-(2-Methylpropyl)-1H-indol-5-amine (CID 43165346) :
Substituent Effects at the 5-Position
- 5-Aminoindole (1H-Indol-5-amine): Molecular Formula: C₈H₈N₂; MW: 132.16 g/mol. The unsubstituted amine at C5 allows versatile derivatization but may reduce target selectivity. It serves as a precursor for antimigraine agents and antimicrobial compounds .
1-Benzyl-N-(4-(trifluoromethyl)phenyl)-1H-indol-5-amine :
Structural and Pharmacological Comparisons
*Estimated based on but-2-en-1-yl (C₄H₇) and indol-5-amine (C₈H₈N₂).
Biological Activity
1-(But-2-en-1-yl)-1H-indol-5-amine is a compound belonging to the indole derivatives class, notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N, with a molecular weight of approximately 187.26 g/mol. Its structure consists of an indole ring fused with an amine group and a but-2-en-1-yl substituent, which enhances its reactivity and biological activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that compounds with similar indole structures can effectively disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in breast cancer cells (MDA-MB-231) .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 1.0 | Morphological changes |
| MDA-MB-231 | 10.0 | Enhanced caspase-3 activity |
| Various cancers | 20.0 | Microtubule destabilization |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial effects. Indole derivatives are known for their diverse pharmacological properties, including antibacterial and antifungal activities. Specifically, this compound has shown potential against various bacterial strains, suggesting its utility in treating infections .
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective inhibition |
| Escherichia coli | Moderate inhibition |
| Mycobacterium tuberculosis | Promising results |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects by modulating specific receptors involved in inflammatory pathways. The interaction with serotonin receptors suggests a potential role in mood regulation and the treatment of psychiatric disorders .
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Serotonin Receptors: The compound's ability to bind to serotonin receptors indicates potential antidepressant effects by influencing neurotransmitter signaling pathways .
- Microtubule Dynamics: Its impact on microtubule assembly highlights its mechanism as a microtubule-destabilizing agent, relevant in cancer therapy .
Case Studies and Research Findings
Several studies have explored the efficacy of indole derivatives similar to 1-(But-2-en-1-yl)-1H-indol-5-amino in preclinical models:
- Breast Cancer Study: A study demonstrated that specific analogs of indole compounds could significantly reduce tumor growth in MDA-MB-231 xenograft models, confirming their therapeutic potential .
- Antimicrobial Evaluation: Research on indole derivatives showed promising results against resistant bacterial strains, indicating their potential as novel antibiotics .
Q & A
Q. What are the standard synthetic routes for 1-(But-2-en-1-yl)-1H-indol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves introducing the but-2-en-1-yl group to the indole scaffold via alkylation or cross-coupling reactions. For example, starting from 1H-indol-5-amine (CAS 5192-03-0, molecular weight 132.16 g/mol), the butenyl substituent can be added using palladium-catalyzed Heck coupling or nucleophilic substitution under controlled pH and temperature . Optimization includes varying catalysts (e.g., Pd/C), solvents (e.g., DMF), and reaction times to maximize yield (reported 60-75% in similar indole derivatives) .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the substitution pattern:
- ¹H NMR identifies protons on the indole ring (δ 6.5-7.5 ppm) and the butenyl chain (vinyl protons at δ 5.5-6.0 ppm).
- ¹³C NMR distinguishes carbons in the indole core (~120-140 ppm) and the aliphatic chain. Mass spectrometry (MS) confirms the molecular ion peak (expected m/z ~200-220) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases using fluorescence-based protocols .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin assays .
- Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, given structural similarities to bioactive indoles .
Advanced Research Questions
Q. How does the but-2-en-1-yl substituent influence structure-activity relationships (SAR) compared to other alkyl/aryl indole derivatives?
The butenyl group enhances lipophilicity (logP ~2.5-3.0), potentially improving membrane permeability. Unlike saturated chains, the double bond introduces rigidity, which may affect binding to planar enzymatic pockets (e.g., monoamine oxidases). Comparative studies with 1-propyl-1H-indol-5-amine (CAS 1221725-79-6) show altered IC₅₀ values in kinase assays, suggesting steric and electronic effects .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in:
- Purity : Use HPLC (≥95% purity) and control for residual solvents.
- Assay conditions : Standardize buffer pH, temperature, and cell passage numbers.
- Metabolic stability : Evaluate liver microsome stability to rule out rapid degradation .
Q. What strategies are effective for identifying biological targets of this compound?
- Proteomics : Use affinity chromatography coupled with LC-MS/MS to isolate bound proteins.
- Molecular docking : Screen against indole-targeted receptors (e.g., 5-HT₂A) using software like AutoDock Vina .
- CRISPR-Cas9 knockout : Validate candidate targets in cell lines with gene deletions .
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., dimerization).
- Microwave-assisted synthesis : Shortens reaction time (e.g., from 12h to 2h) while maintaining >70% yield .
Q. What are the stability profiles of this compound under varying storage conditions?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Hydrolytic stability : Avoid aqueous buffers at pH >8, as the amine group may undergo oxidation .
Q. Which in vitro models are appropriate for studying its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
